2-phenyl-4-thien-2-ylphthalazin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

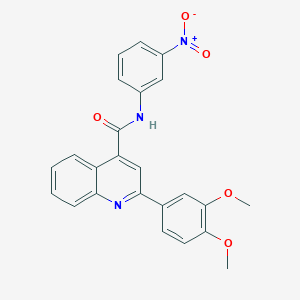

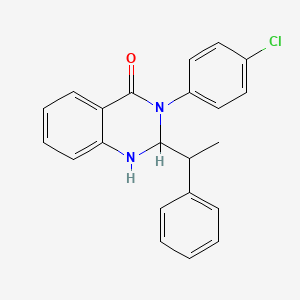

2-phenyl-4-thien-2-ylphthalazin-1(2H)-one is a heterocyclic compound that features a phthalazine core substituted with phenyl and thienyl groups

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Phenyl-4-thien-2-ylphthalazin-1(2H)-on umfasst typischerweise die folgenden Schritte:

Bildung des Phthalazin-Kerns: Der Phthalazin-Kern kann durch die Cyclisierung von Hydrazinderivaten mit Phthalsäureanhydrid oder seinen Derivaten synthetisiert werden.

Substitutionsreaktionen: Die Phenyl- und Thienylgruppen werden durch Substitutionsreaktionen eingeführt.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren wie Kristallisation und Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Phenyl-4-thien-2-ylphthalazin-1(2H)-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu modifizieren.

Substitution: Die Phenyl- und Thienylgruppen können durch andere funktionelle Gruppen durch nucleophile oder elektrophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und organometallische Verbindungen werden häufig verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Verbindungen mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen ergeben, während Substitutionsreaktionen eine Vielzahl neuer funktioneller Gruppen einführen können.

Wissenschaftliche Forschungsanwendungen

2-Phenyl-4-thien-2-ylphthalazin-1(2H)-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizinische Chemie: Die Verbindung kann auf ihr Potenzial als pharmazeutisches Mittel untersucht werden, insbesondere auf ihre Aktivität gegen bestimmte Krankheiten oder Zustände.

Materialwissenschaft: Die Verbindung kann zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden, wie z. B. leitfähige Polymere oder fortschrittliche Beschichtungen.

Biologische Forschung: Die Verbindung kann als Werkzeug zur Untersuchung biologischer Prozesse oder als Sonde in biochemischen Assays verwendet werden.

Industrielle Anwendungen: Die Verbindung kann zur Synthese anderer Chemikalien oder als Bestandteil in industriellen Prozessen verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Phenyl-4-thien-2-ylphthalazin-1(2H)-on hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann die Verbindung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, ihre Aktivität modulieren und zu therapeutischen Wirkungen führen. Die beteiligten Pfade können Signaltransduktion, Genexpression und Stoffwechselprozesse umfassen.

Wirkmechanismus

The mechanism of action of 2-phenyl-4-thien-2-ylphthalazin-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Phenylphthalazin-1(2H)-on: Fehlt die Thienylgruppe, was sich auf ihre chemischen Eigenschaften und Anwendungen auswirken kann.

4-Thien-2-ylphthalazin-1(2H)-on:

2-Phenyl-4-methylphthalazin-1(2H)-on: Ersetzt die Thienylgruppe durch eine Methylgruppe, wodurch sich ihr chemisches Verhalten und ihre Anwendungen ändern.

Einzigartigkeit

2-Phenyl-4-thien-2-ylphthalazin-1(2H)-on ist aufgrund des Vorhandenseins sowohl von Phenyl- als auch von Thienylgruppen einzigartig, die unterschiedliche chemische Eigenschaften und potenzielle Anwendungen verleihen können. Die Kombination dieser Gruppen kann ihre Reaktivität erhöhen und sie für bestimmte wissenschaftliche und industrielle Anwendungen geeignet machen.

Eigenschaften

Molekularformel |

C18H12N2OS |

|---|---|

Molekulargewicht |

304.4 g/mol |

IUPAC-Name |

2-phenyl-4-thiophen-2-ylphthalazin-1-one |

InChI |

InChI=1S/C18H12N2OS/c21-18-15-10-5-4-9-14(15)17(16-11-6-12-22-16)19-20(18)13-7-2-1-3-8-13/h1-12H |

InChI-Schlüssel |

RQOAXEHMLOWSFL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CS4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11662644.png)

![N-(4-{[(2E)-2-(4-bromobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11662645.png)

![1,3,7-trimethyl-8-{[2-(octyloxy)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11662647.png)

![ethyl 1-[(5E)-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B11662660.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11662675.png)

![N'-[(1Z)-1-(2-chlorophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11662685.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11662687.png)

![Propyl 4-({[2-(2,4-dichlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11662694.png)

![ethyl (2Z)-5-phenyl-2-[2,2,6,7-tetramethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4-carboxylate](/img/structure/B11662708.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11662714.png)